molecular formula C58H101NO6 B12383059 [3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate

[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate

Cat. No.: B12383059
M. Wt: 908.4 g/mol
InChI Key: ODFVPEZHBZNWKV-QGCVGZIMSA-N
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Description

[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate is a complex organic compound that features multiple functional groups, including ester, ether, and cyclopentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate can be approached through a multi-step process involving the following key steps:

    Formation of the cyclopentyl intermediate: This can be achieved through a Diels-Alder reaction between a diene and a dienophile to form the cyclopentyl ring.

    Introduction of the ester group: The ester group can be introduced via esterification of the cyclopentyl intermediate with 1-methylpiperidine-4-carboxylic acid.

    Etherification: The ether groups can be introduced through Williamson ether synthesis, where the appropriate alkyl halides react with the corresponding alcohols.

    Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ether and ester groups, leading to the formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkages, replacing the alkoxy groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: Alcohols are the primary products.

    Substitution: The products depend on the nucleophile used, resulting in various substituted ethers.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.

    Catalysis: It may act as a ligand in catalytic processes, facilitating various organic transformations.

Biology

    Drug development: The compound’s structural features make it a candidate for drug development, particularly in targeting specific biological pathways.

    Biochemical studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules.

Medicine

    Therapeutic agents:

    Diagnostic tools: The compound could be used in the development of diagnostic tools and imaging agents.

Industry

    Materials science: The compound’s unique structure may find applications in the development of new materials with specific properties.

    Polymer chemistry: It can be used as a monomer or additive in the synthesis of polymers with desired characteristics.

Mechanism of Action

The mechanism of action of [3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    [3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate: This compound is unique due to its specific combination of functional groups and stereochemistry.

    Other cyclopentyl esters: Compounds with similar cyclopentyl ester structures but different substituents.

    Ether-containing esters: Compounds with ether linkages and ester groups, but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C58H101NO6

Molecular Weight

908.4 g/mol

IUPAC Name

[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate

InChI

InChI=1S/C58H101NO6/c1-5-8-11-13-15-17-19-21-23-25-27-29-31-33-35-38-47-62-50-54(63-48-39-36-34-32-30-28-26-24-22-20-18-16-14-12-9-6-2)51-64-57(60)49-53-41-42-56(55(53)40-37-10-7-3)65-58(61)52-43-45-59(4)46-44-52/h10,15-18,21-24,37,52-56H,5-9,11-14,19-20,25-36,38-51H2,1-4H3/b17-15-,18-16-,23-21-,24-22-,37-10-

InChI Key

ODFVPEZHBZNWKV-QGCVGZIMSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCOCC(COC(=O)CC1CCC(C1C/C=C\CC)OC(=O)C2CCN(CC2)C)OCCCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCOCC(COC(=O)CC1CCC(C1CC=CCC)OC(=O)C2CCN(CC2)C)OCCCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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